molecular formula C17H14N4O3S B2503818 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171378-62-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2503818
CAS No.: 1171378-62-3
M. Wt: 354.38
InChI Key: CNDQWKRUXZESFZ-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches

The chemical compound has been synthesized through various methods, primarily focusing on cyclocondensation reactions and condensation with thioglycolic acid or chloroacetyl chloride in the presence of catalysts like triethylamine in DMF. These synthetic routes lead to a variety of derivatives with potential antimicrobial properties, indicating a broad scope for chemical modifications and applications in drug discovery and development (Idrees et al., 2019); (Idrees et al., 2020).

Antimicrobial Applications

Antibacterial and Antifungal Activities

The synthesized compounds exhibit in-vitro antibacterial activity against various pathogenic microorganisms, including both gram-negative (E. coli, P. vulgaris, and S. typhi) and gram-positive (S. aureus) strains. This suggests potential applications in combating bacterial infections, with some compounds showing comparable efficacy to standard antibiotics like Chloramphenicol (Idrees et al., 2019).

Potential for Anticancer Applications

Anticancer Agents

Some derivatives, particularly those integrated with pyrazole and benzofuran moieties, have been explored for their anticancer activities. Preliminary screenings indicate cytotoxic effects against various cancer cell lines, including liver and cervix carcinoma, suggesting a promising avenue for developing new anticancer therapies (El-Zahar et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. For example, if it is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-21-8-11(16(20-21)23-2)15(22)19-17-18-12(9-25-17)14-7-10-5-3-4-6-13(10)24-14/h3-9H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDQWKRUXZESFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.